molecular formula C8H5BrFN B1360010 2-Bromo-4-fluoro-5-methylbenzonitrile CAS No. 916792-07-9

2-Bromo-4-fluoro-5-methylbenzonitrile

Cat. No.: B1360010
CAS No.: 916792-07-9
M. Wt: 214.03 g/mol
InChI Key: GFLYZSZBOYNJRI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-2-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of copper (II) sulfate pentahydrate and sodium hydrogen carbonate in a water-acetic acid mixture .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted benzonitriles.

Scientific Research Applications

2-Bromo-4-fluoro-5-methylbenzonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methylbenzonitrile in chemical reactions involves its ability to act as an electrophile due to the electron-withdrawing effects of the bromine and fluorine atoms. This makes the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-5-methylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules where precise control over reactivity and selectivity is required.

Properties

IUPAC Name

2-bromo-4-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYZSZBOYNJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650421
Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-07-9
Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
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